molecular formula C12H9F2N B13931307 4-Amino-2,6-difluorobiphenyl

4-Amino-2,6-difluorobiphenyl

Cat. No.: B13931307
M. Wt: 205.20 g/mol
InChI Key: ZRSXVKCPUOPCRQ-UHFFFAOYSA-N
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Description

4-Amino-2,6-difluorobiphenyl is an organic compound with the molecular formula C12H9F2N It is a biphenyl derivative where two fluorine atoms are substituted at the 2 and 6 positions, and an amino group is substituted at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-difluorobiphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

    Fluorination: The biphenyl derivative undergoes selective fluorination at the 2 and 6 positions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amination: The fluorinated biphenyl is then subjected to amination at the 4 position using ammonia or an amine source in the presence of a catalyst such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Fluorination: Using large reactors for the fluorination step to ensure uniform distribution of fluorine atoms.

    Catalytic Amination: Employing continuous flow reactors for the amination step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-difluorobiphenyl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Major Products

The major products formed from these reactions include nitro derivatives, hydrazines, and various substituted biphenyl compounds.

Scientific Research Applications

4-Amino-2,6-difluorobiphenyl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-difluorobiphenyl involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,6-difluorophenol: Similar structure but with a hydroxyl group instead of a biphenyl moiety.

    4-Amino-2,6-difluorotoluene: Contains a methyl group instead of a biphenyl moiety.

    2,6-Difluoroaniline: Lacks the biphenyl structure but has similar fluorine and amino substitutions.

Uniqueness

4-Amino-2,6-difluorobiphenyl is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

3,5-difluoro-4-phenylaniline

InChI

InChI=1S/C12H9F2N/c13-10-6-9(15)7-11(14)12(10)8-4-2-1-3-5-8/h1-7H,15H2

InChI Key

ZRSXVKCPUOPCRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2F)N)F

Origin of Product

United States

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